molecular formula C9H15N B14128502 1-(But-3-yn-2-yl)piperidine CAS No. 54795-31-2

1-(But-3-yn-2-yl)piperidine

Cat. No.: B14128502
CAS No.: 54795-31-2
M. Wt: 137.22 g/mol
InChI Key: LIKXDLXGQGZVFN-UHFFFAOYSA-N
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Description

1-(But-3-yn-2-yl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine containing one nitrogen atom. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their wide range of biological activities and applications in drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(But-3-yn-2-yl)piperidine can be synthesized through various synthetic routes. One common method involves the alkylation of piperidine with an appropriate alkyne precursor. For instance, the reaction of piperidine with 3-bromo-1-butyne in the presence of a base such as sodium hydride or potassium carbonate can yield this compound .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using continuous flow reactors. These methods ensure high yield and purity of the compound. The use of catalysts such as palladium or rhodium can enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: 1-(But-3-yn-2-yl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(But-3-yn-2-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate physiological processes .

Comparison with Similar Compounds

Uniqueness: 1-(But-3-yn-2-yl)piperidine is unique due to its specific alkyne substituent, which imparts distinct chemical reactivity and biological activity compared to other piperidine derivatives. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

54795-31-2

Molecular Formula

C9H15N

Molecular Weight

137.22 g/mol

IUPAC Name

1-but-3-yn-2-ylpiperidine

InChI

InChI=1S/C9H15N/c1-3-9(2)10-7-5-4-6-8-10/h1,9H,4-8H2,2H3

InChI Key

LIKXDLXGQGZVFN-UHFFFAOYSA-N

Canonical SMILES

CC(C#C)N1CCCCC1

Origin of Product

United States

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